molecular formula C16H14N2O2 B12802906 2-(p-(2H-Indazol-2-yl)phenyl)propionic acid CAS No. 81265-54-5

2-(p-(2H-Indazol-2-yl)phenyl)propionic acid

Cat. No.: B12802906
CAS No.: 81265-54-5
M. Wt: 266.29 g/mol
InChI Key: JARNVIWZIFANFH-UHFFFAOYSA-N
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Description

2-(p-(2H-Indazol-2-yl)phenyl)propionic acid is a compound that belongs to the class of indazole derivatives. Indazole is an important scaffold in medicinal chemistry due to its presence in various bioactive natural products and drug molecules. This compound has garnered attention for its potential pharmacological properties, including antiprotozoal activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(p-(2H-Indazol-2-yl)phenyl)propionic acid typically involves a one-pot procedure that includes a combination of ultrasound synthesis under neat conditions and Cadogan’s cyclization . The process begins with the preparation of the corresponding imine, which is then heated in triethyl phosphite at 150°C until the starting material is completely consumed .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow techniques to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2-(p-(2H-Indazol-2-yl)phenyl)propionic acid undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, often using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of derivatives, depending on the substituent introduced.

Scientific Research Applications

2-(p-(2H-Indazol-2-yl)phenyl)propionic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(p-(2H-Indazol-2-yl)phenyl)propionic acid involves its interaction with specific molecular targets and pathways. The compound’s antiprotozoal activity is attributed to its ability to interfere with the metabolic processes of protozoan pathogens. This interference is often facilitated by the presence of electron-withdrawing groups on the 2-phenyl ring, which enhances the compound’s potency .

Comparison with Similar Compounds

2-(p-(2H-Indazol-2-yl)phenyl)propionic acid can be compared with other indazole derivatives, such as:

These compounds share a similar indazole scaffold but differ in their substituents, which influence their biological activities and pharmacological properties.

Properties

CAS No.

81265-54-5

Molecular Formula

C16H14N2O2

Molecular Weight

266.29 g/mol

IUPAC Name

2-(4-indazol-2-ylphenyl)propanoic acid

InChI

InChI=1S/C16H14N2O2/c1-11(16(19)20)12-6-8-14(9-7-12)18-10-13-4-2-3-5-15(13)17-18/h2-11H,1H3,(H,19,20)

InChI Key

JARNVIWZIFANFH-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)N2C=C3C=CC=CC3=N2)C(=O)O

Origin of Product

United States

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